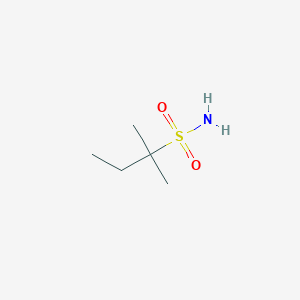![molecular formula C9H18N2O3 B13515233 methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate](/img/structure/B13515233.png)
methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Its unique structure and properties make it a versatile material for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate can be achieved through various synthetic routes. One common method involves the amidation reaction between esters and 3-(dimethylamino)-1-propylamine in the presence of a catalyst such as lead acetate . This reaction can be carried out under solvent-free conditions, which increases the reaction rate and yields high-quality products. Industrial production methods may involve similar catalytic processes, optimized for large-scale production.
Analyse Chemischer Reaktionen
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding amides or reduced to yield amines. Substitution reactions can occur at the dimethylamino group, leading to the formation of quaternary ammonium salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it can be employed in the study of enzyme-catalyzed reactions and protein interactions. Industrially, it is used in the synthesis of polyurethane foams with improved physical properties .
Wirkmechanismus
The mechanism of action of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate involves its interaction with molecular targets and pathways. The compound can act as a sodium channel blocker, affecting the flow of sodium ions across cell membranes . This action can influence various physiological processes, including nerve signal transmission and muscle contraction. The specific molecular targets and pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate can be compared with other similar compounds, such as cyanoacetamides and esters. Cyanoacetamides, for example, are used in the synthesis of biologically active heterocyclic compounds and have diverse biological activities . Esters, on the other hand, are widely used in nature and industry for their pleasant odors and as flavoring agents . The uniqueness of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate lies in its specific structure and properties, which enable its diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C9H18N2O3 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
methyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate |
InChI |
InChI=1S/C9H18N2O3/c1-10(2)6-5-8(12)11(3)7-9(13)14-4/h5-7H2,1-4H3 |
InChI-Schlüssel |
YTJVTHNSBPHEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)N(C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
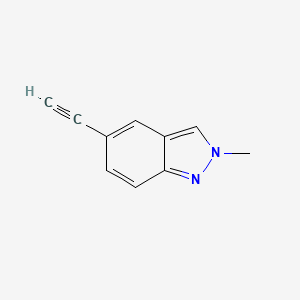
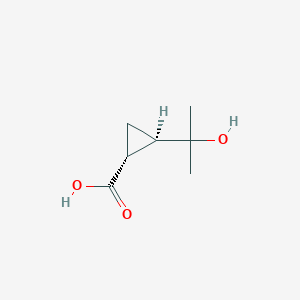
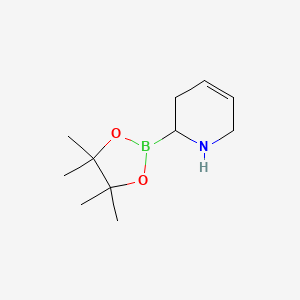
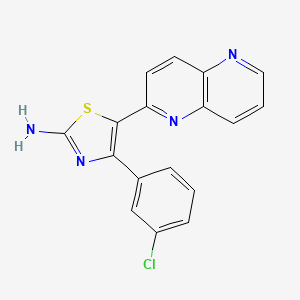

![(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid](/img/structure/B13515200.png)
![[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid](/img/structure/B13515219.png)

